(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
Overview
Description
“(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine” is a chemical compound with the molecular formula C13H19NO . It is used as a key intermediate in the preparation of the opioid drug Alvimopan . This compound is a class of pure opioid receptor antagonists with a novel pharmacophore .
Synthesis Analysis
An industrially feasible and cost-efficient process has been reported for the preparation of this compound . The overall yield in this process is increased from 15 to 30%, mainly due to the improvement in yield from 26 to 53% for intermediate 7 .
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 205.3 .
Scientific Research Applications
Opioid Antagonist Research
“(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine” has been used in the study of opioid antagonists . The compound has been incorporated as a monomer in a three-component library of compounds biased toward opioid receptor antagonist activity .
Investigation of N-Substituent Conformation
The compound has been used in the investigation of the N-substituent conformation governing potency and mu receptor subtype-selectivity . This study involved the use of a set of rigid vs flexible N-substituents .
Binding Site Requirements Study
A study of the binding site requirements associated with the N-substituent of “(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine” derivatives was undertaken . This study showed that compounds bearing the trans-cinnamyl N-substituent most closely reproduced the potency at the opioid receptor .
Investigation of Opioid Receptor Subtype Selectivity
The compound has been used in the investigation of opioid receptor subtype selectivity . The study found that free rotation of the phenyl ring is necessary for high affinity binding and mu receptor subtype selectivity .
Study of Antagonist Potency
The compound has been used in the study of antagonist potency . It was found that, unlike naltrexone, N-substituents bearing secondary carbons attached directly to the piperidine nitrogen of the compound suffer dramatic losses of potency .
Functional Assay in Opioid Research
The compound has been used in a functional assay which measured stimulation or inhibition of [35S]GTP-γ-S binding . The study showed that the trans-cinnamyl analogues of the compound retain opioid pure antagonist activity and possess picomolar antagonist potency at the mu receptor .
Mechanism of Action
Target of Action
The primary target of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is the opioid kappa receptor . This receptor is a type of opioid receptor that has high affinity for kappa-selective opioids. It is involved in various physiological processes, including pain perception, mood regulation, and immune response.
Mode of Action
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine interacts with the opioid kappa receptor as a selective antagonist . It binds to the receptor with high affinity, blocking the receptor’s interaction with its natural ligands. This prevents the receptor from initiating the intracellular signaling pathways that would normally result from ligand binding.
Biochemical Pathways
Upon binding to the opioid kappa receptor, (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine inhibits the receptor’s signaling pathways. This includes the inhibition of the [^35S]GTP-gamma-S assay, a measure of G-protein activation . The downstream effects of this inhibition are complex and can vary depending on the specific cellular context.
Pharmacokinetics
Its high affinity for the opioid kappa receptor suggests that it may have good bioavailability and be able to effectively reach its target in the body .
Result of Action
The primary result of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine’s action is the antagonism of the opioid kappa receptor . By blocking this receptor, it can modulate the receptor’s physiological effects, potentially influencing pain perception, mood, and immune response.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZDAOSDNCHKFE-GXFFZTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@@]1(C)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453444 | |
Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | |
CAS RN |
119193-19-0 | |
Record name | 3-[(3R,4R)-3,4-Dimethyl-4-piperidinyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119193-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine relate to its opioid antagonist activity?
A1: While the provided abstracts don't offer a detailed mechanistic explanation, they highlight the importance of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure for opioid antagonism. The research specifically investigated (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs with variations in the nitrogen substituent. This suggests that this specific stereochemistry and the aromatic hydroxyl group are crucial for binding to opioid receptors, potentially through interactions like hydrogen bonding or aromatic stacking. The varying N-substituents likely influence the molecule's affinity for different opioid receptor subtypes (mu, kappa, delta), impacting overall antagonist potency and selectivity. []
Q2: What is significant about the synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine described in the research?
A2: The research highlights an improved synthetic route for (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine and its analogs, emphasizing a key step: the cis-thermal elimination of carbonates. This method enabled the researchers to achieve high yields (up to 90%) in constructing the desired 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine intermediate, which is crucial for introducing the C3 methyl group with the correct stereochemistry. This improved synthesis allows for more efficient production of these opioid antagonists, potentially facilitating further research and development. []
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